6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid

Catalog No.
S12309626
CAS No.
M.F
C11H7FN2O4
M. Wt
250.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic ac...

Product Name

6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid

IUPAC Name

6-fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid

Molecular Formula

C11H7FN2O4

Molecular Weight

250.18 g/mol

InChI

InChI=1S/C11H7FN2O4/c1-5-7(12)4-6-2-3-8(11(15)16)13-9(6)10(5)14(17)18/h2-4H,1H3,(H,15,16)

InChI Key

RKUAFSFOZFLXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C(=O)O)F

6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid is a synthetic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound features a fluoro group at the 6-position, a methyl group at the 7-position, and a nitro group at the 8-position of the quinoline ring. The carboxylic acid functional group is located at the 2-position, contributing to its acidity and potential reactivity in various chemical processes. The molecular formula for this compound is C10H8FN3O3, and it has a molecular weight of approximately 239.19 g/mol.

  • Nucleophilic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitro group.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide, leading to the formation of derivatives with reduced molecular weight.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific reducing conditions, altering the compound's properties significantly.

Research indicates that 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid exhibits notable biological activity, particularly in antimicrobial and anticancer studies. Its structural components suggest potential interactions with biological targets:

  • Antimicrobial Properties: Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
  • Anticancer Activity: Some derivatives of quinoline compounds have been documented to inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.

The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Quinoline Core: The initial step often includes the cyclization of appropriate precursors containing an aniline and a ketone or aldehyde.
  • Fluorination: The introduction of a fluorine atom can be achieved through electrophilic fluorination methods, such as using N-fluorobenzenesulfonimide (NFSI).
  • Nitration: The nitro group is introduced via electrophilic nitration using nitric acid and sulfuric acid.
  • Carboxylation: Finally, carboxylation can be performed using carbon dioxide under basic conditions to yield the carboxylic acid functional group.

6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor or lead compound for developing new antibiotics or anticancer drugs.
  • Chemical Research: Utilized in studies exploring structure-activity relationships (SAR) in quinoline derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Interaction studies involving 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid focus on its binding affinity and mechanisms of action against biological targets:

  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor may reveal pathways through which it exerts antimicrobial or anticancer effects.
  • Receptor Binding Studies: Studies assessing its interaction with specific receptors can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
7-MethylquinolineMethyl group at the 7-positionExhibits strong fluorescent properties
8-HydroxyquinolineHydroxyl group at the 8-positionKnown for chelating metal ions
5-NitroquinolineNitro group at the 5-positionDisplays significant antibacterial activity
6-Chloro-7-methylquinolineChlorine instead of fluorine at the 6-positionEnhanced lipophilicity compared to fluorinated analogs

The uniqueness of 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid lies in its specific combination of functional groups that confer distinct biological activities and chemical reactivity not found in other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

250.03898487 g/mol

Monoisotopic Mass

250.03898487 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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